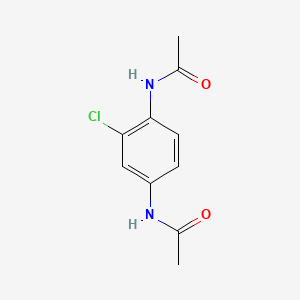

N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetamido-3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHROLNIFFZEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198661 | |

| Record name | N,N'-(2-Chloro-1,4-phenylene)bisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50610-32-7 | |

| Record name | N,N′-(2-Chloro-1,4-phenylene)bis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50610-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(2-Chloro-1,4-phenylene)bisacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050610327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(2-Chloro-1,4-phenylene)bisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(2-chloro-1,4-phenylene)bisacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-(2-Chloro-1,4-phenylene)bisacetamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N'-(2-Chloro-1,4-phenylene)bisacetamide, a molecule of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages established knowledge of closely related analogs and isomers to provide a robust predictive profile. This approach is grounded in fundamental chemical principles and aims to empower researchers with the necessary information for its synthesis, characterization, and exploration of its potential applications.

Molecular and Physicochemical Profile

This compound is a disubstituted aromatic compound. Its core structure consists of a 1,4-phenylenediamine ring chlorinated at the 2-position, with both amino groups acylated to form acetamides.

Table 1: Chemical Identifiers and Calculated Properties

| Property | Value | Source |

| CAS Number | 50610-32-7 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 226.66 g/mol | [1] |

| IUPAC Name | N,N'-(2-chloro-1,4-phenylene)diacetamide | [1] |

| Synonyms | This compound; Acetamide, N,N'-(2-chloro-1,4-phenylene)bis- | [1] |

| Calculated LogP | 0.550 | [1] |

Predicted Physical Properties

-

Melting Point: The isomeric compound, N,N′-(1,2-phenylene)bis(2-chloroacetamide), has a reported melting point of 198 °C (471.15 K).[2] It is anticipated that this compound will have a similarly high melting point, characteristic of a solid, crystalline substance with the potential for strong intermolecular hydrogen bonding.

-

Solubility: Given the presence of two polar amide groups, the molecule is expected to have limited solubility in water but should be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, in alcohols like ethanol and methanol. Its solubility in non-polar solvents like hexanes is predicted to be low. The related compound, N-(2,6-dichlorophenyl)-N-phenylacetamide, is noted to be moderately soluble in organic solvents.[3]

-

Appearance: By analogy with other purified bis-acetamide compounds, it is expected to be an off-white to light-colored crystalline solid.

Synthesis and Mechanism

A robust and reliable synthesis of this compound can be achieved through the diacylation of 2-chloro-1,4-phenylenediamine. This method is a standard and widely practiced procedure for the formation of amides from primary amines.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amino groups of 2-chloro-1,4-phenylenediamine on the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.

Diagram 1: Proposed Synthesis of this compound

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the isomeric N,N′-(1,2-phenylene)bis(2-chloroacetamide) and is expected to yield the desired product with high efficiency.[2]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 2-chloro-1,4-phenylenediamine in a suitable anhydrous solvent (e.g., chloroform, tetrahydrofuran, or dichloromethane).

-

Base Addition: Add 2.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine. The base is crucial for neutralizing the hydrochloric acid byproduct of the reaction.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath. This is to control the exothermic nature of the acylation reaction.

-

Acetyl Chloride Addition: Slowly add a solution of 2.1 equivalents of acetyl chloride in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel. The slow addition is necessary to maintain the low temperature and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (typically 2-4 hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

-

Isolation and Purification: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound as a crystalline solid.

Mechanism of Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of acetyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by the base to form the stable amide bond. This process occurs sequentially on both amino groups.

Spectroscopic Characterization (Predictive)

While experimental spectra for this compound are not available, a predictive analysis based on established spectroscopic principles and data from analogous structures can provide a reliable guide for its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetamide groups.

-

Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the phenyl ring will likely appear as a complex multiplet or as distinct doublets and doublets of doublets due to their different chemical environments and spin-spin coupling. The proton ortho to the chlorine atom is expected to be the most downfield.

-

Amide Protons (N-H) (δ 8.0-10.0 ppm): The two N-H protons are expected to appear as broad singlets. Their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

-

Methyl Protons (CH₃) (δ 2.0-2.3 ppm): The six protons of the two methyl groups are expected to appear as two distinct singlets, as the two acetamide groups are not chemically equivalent due to the chlorine substituent on the ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons (C=O) (δ 168-172 ppm): The two carbonyl carbons of the amide groups are expected to appear in this region.

-

Aromatic Carbons (δ 110-140 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbon atom attached to the chlorine will be shifted downfield.

-

Methyl Carbons (CH₃) (δ 20-25 ppm): Two signals are expected for the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching (3200-3400 cm⁻¹): A sharp to moderately broad absorption band in this region is characteristic of the N-H bond in the secondary amide.[4]

-

C=O Stretching (Amide I) (1650-1690 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the amide.[4]

-

N-H Bending (Amide II) (1510-1570 cm⁻¹): A medium to strong absorption band in this region is also characteristic of secondary amides.[5]

-

C-N Stretching (1200-1350 cm⁻¹): This absorption will also be present.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands of variable intensity will be observed in this region.[4]

-

C-Cl Stretching (600-800 cm⁻¹): A moderate to strong absorption in this region will indicate the presence of the carbon-chlorine bond.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 226. A characteristic isotopic peak (M+2) at m/z 228 with an intensity of approximately one-third of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.[6]

-

Fragmentation: Common fragmentation pathways for amides include the cleavage of the C-C bond alpha to the carbonyl group and the McLafferty rearrangement if an appropriate gamma-hydrogen is present. For this molecule, fragmentation is likely to involve the loss of an acetyl group (CH₃CO•, 43 Da) or an acetamido group (CH₃CONH•, 58 Da).

Potential Applications and Fields of Interest

While specific biological activities for this compound have not been reported, the structural motifs present in the molecule suggest several areas of potential interest for researchers in drug development.

Antimicrobial and Antifungal Agents

Numerous studies have demonstrated that acetamide derivatives possess significant antimicrobial and antifungal properties.[7] The combination of the acetamide functionality with a halogenated aromatic ring in this compound makes it a candidate for screening against various bacterial and fungal strains.

Anticancer Research

Substituted phenylenediamines and their derivatives have been investigated for their potential as anticancer agents. Some studies have shown that these compounds can induce apoptosis and inhibit cell migration in cancer cell lines.[8] The specific substitution pattern of this compound may confer unique biological activities that warrant investigation in this area.

Enzyme Inhibition

The amide linkages and the aromatic ring system provide a scaffold that could potentially interact with the active sites of various enzymes. For instance, related N-phenylacetamide derivatives have been explored as carbonic anhydrase inhibitors.[9]

Chemical Synthesis Intermediate

This compound can serve as a versatile intermediate in organic synthesis. The amide groups can be hydrolyzed to regenerate the diamine, and the chlorine atom on the aromatic ring can be a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

Safety and Handling

This compound is classified as a hazardous chemical.[10] Based on data for related chloroacetamides, it is expected to be toxic if swallowed and may cause skin and eye irritation.[11] It may also cause an allergic skin reaction.[11]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a readily synthesizable compound with a chemical profile that suggests potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This in-depth technical guide, by consolidating known data on its chemical identity and providing robust predictions for its properties and characterization based on closely related compounds, serves as a valuable resource for researchers. The proposed synthesis protocol is straightforward and based on well-established chemical transformations. The predictive spectroscopic data provides a solid foundation for the identification and characterization of this molecule. Future experimental studies are warranted to confirm these predictions and to explore the potential biological activities of this and related compounds.

References

-

Tariq, J., Murtaza, S., Tahir, M. N., & Zaheer, M. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

- Santa Cruz Biotechnology, Inc. (2019, March 1). Safety Data Sheet: N,N'-(1,4-Phenylene)bis(acetoacetamide).

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.

- ECHEMI. (n.d.). N-Chloroacetamide SDS, 598-49-2 Safety Data Sheets.

-

GSRS. N,N'-1,4-PHENYLENEBIS(2-CHLOROACETAMIDE). Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetanilide. Retrieved from [Link]

-

Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-16. [Link]

- Singh, P., & Kumar, A. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 189-193.

-

KGROUP, University of Washington. (2010). NMR Chemical Shifts of Trace Impurities. [Link] (This is a general reference for NMR shifts of common impurities and solvent residuals).

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]

-

Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2013). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Antimicrobial Activity. Molecules, 18(7), 8415-8432. [Link]

-

Fessner, W. D., & Jones, G. B. (2011). Organic Chemistry Data. Retrieved from [Link] (This is a general database of organic chemistry data).

- Benchchem. (n.d.). Application Note: Analysis of 2-chloro-N-phenylaniline by Mass Spectrometry.

- ResearchGate. (n.d.). 13C-NMR spectrum of N,N'-(3,3'-(1,4-phenylene)bis(acrylo yl))bis(4,1-phenylene))dimethanesulfonamide (1a).

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons. (This is a classic reference for organic synthesis reagents and methods).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook for spectroscopy).

-

Patra, G., & Bhowmick, M. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 743-756. [Link]

- Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles. Longman. (A classic organic chemistry textbook).

- Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry. Prentice Hall. (A classic organic chemistry textbook).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A modern, widely used organic chemistry textbook).

-

CAS. (n.d.). CAS Patents. Retrieved from [Link] (Provides information on searching for patents using CAS services).

- Google Patents. (n.d.).

- The Royal Society of Chemistry. (2018). Supplementary information.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link] (This is an example of a database entry for NMR spectra).

-

PubChem. (n.d.). 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy-. Retrieved from [Link] (An example of a complex molecule entry in PubChem).

-

ChemBK. (n.d.). Butanamide, N,N'-(2-chloro-1,4-phenylene)bis[3-oxo-. Retrieved from [Link]bis)

- ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4.

- Table of Characteristic IR Absorptions. (n.d.).

-

PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. Retrieved from [Link]nlm.nih.gov/compound/75797)

Sources

- 1. N,N’-(2-Chloro-1,4-phenylene)bisacetamide | SIELC Technologies [sielc.com]

- 2. Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 15308-01-7: 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylac… [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijpsr.info [ijpsr.info]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. chemos.de [chemos.de]

An In-depth Technical Guide to N,N'-(2-Chloro-1,4-phenylene)bisacetamide (CAS 50610-32-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of N,N'-(2-Chloro-1,4-phenylene)bisacetamide, a molecule of significant interest in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development. The information presented herein is curated to empower researchers with the foundational knowledge required to explore the therapeutic and functional potential of this compound.

Introduction: The Chloroacetamide Scaffold in Modern Research

The N-aryl-2-chloroacetamide scaffold is a cornerstone in the design of biologically active molecules, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] The presence of a reactive chlorine atom on the acetyl group provides a versatile handle for further chemical modifications, making this class of compounds a fertile ground for the development of novel therapeutic agents.[1] this compound, with its bis-acetamide substitution on a chlorinated phenylenediamine core, presents a unique molecular architecture that warrants detailed investigation for its potential contributions to drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 50610-32-7 | [2] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 226.66 g/mol | [3] |

| IUPAC Name | N,N'-(2-chloro-1,4-phenylene)diacetamide | [2] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl | [3] |

| Appearance | White to gray to brown powder/crystal | TCI America |

| Melting Point | 63.0 to 67.0 °C | TCI America |

| Storage | Sealed in dry, 2-8°C | [3] |

Analytical Characterization:

The identity and purity of this compound can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity and for preparative separation.[2] A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water is effective. For mass spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 2-chloro-1,4-phenylenediamine with an appropriate acylating agent. A general and effective method involves the reaction with chloroacetyl chloride. The following protocol is adapted from the synthesis of a structurally similar compound, N,N'-(1,2-phenylene)bis(2-chloroacetamide).[5]

Proposed Synthetic Pathway:

A proposed synthetic route for this compound.

Experimental Protocol:

-

Dissolution of Starting Material: Dissolve 2-chloro-1,4-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as chloroform or dichloromethane in a round-bottom flask.

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), to the solution to act as a scavenger for the HCl byproduct.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to control the exothermic reaction.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (2.1 equivalents), dissolved in the same solvent, dropwise to the cooled reaction mixture with continuous stirring. The slow addition is crucial to prevent side reactions and control the temperature.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Isolation and Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of chloroform and hexane, to yield the pure this compound.

Potential Applications in Drug Discovery and Development

The chloroacetamide moiety is a well-established pharmacophore with a diverse range of biological activities. While direct biological data for this compound is limited in the public domain, the extensive research on analogous compounds provides a strong rationale for its investigation in several therapeutic areas.

4.1. Anticancer Potential:

Numerous studies have highlighted the cytotoxic effects of N-(substituted phenyl)-2-chloroacetamide analogs against various cancer cell lines.[1] The anticancer activity is often influenced by the nature and position of substituents on the phenyl ring. The proposed mechanism for some chloroacetamide analogs involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[1] Given the presence of two reactive chloroacetamide groups, this compound could potentially act as a bifunctional alkylating agent, capable of cross-linking biological macromolecules, a mechanism employed by several established anticancer drugs. Further investigation into its efficacy against a panel of cancer cell lines is warranted.

Workflow for Anticancer Activity Screening:

Sources

- 1. benchchem.com [benchchem.com]

- 2. N,N’-(2-Chloro-1,4-phenylene)bisacetamide | SIELC Technologies [sielc.com]

- 3. achmem.com [achmem.com]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide from 2-chloro-1,4-phenylenediamine

An In-depth Technical Guide to the Synthesis of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its precursor, 2-chloro-1,4-phenylenediamine. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Overview

This compound is a key chemical intermediate whose structural motifs are relevant in the development of various functional materials and pharmaceutical compounds. The synthesis detailed herein is a classic example of N-acylation, a fundamental transformation in organic chemistry. Specifically, it involves the diacetylation of the primary aromatic amine, 2-chloro-1,4-phenylenediamine.

The strategic choice of acetic anhydride as the acetylating agent is predicated on its optimal reactivity and ease of handling compared to the more aggressive acetyl chloride. The reaction proceeds efficiently under mild conditions, often facilitated by a weak base to neutralize the acetic acid byproduct, thereby driving the equilibrium towards product formation. This guide presents a robust protocol that has been optimized for high yield and purity.

Reaction Principles and Mechanism

The core of this synthesis is the nucleophilic acyl substitution reaction. The nitrogen atoms of the two primary amine groups in 2-chloro-1,4-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride.

Mechanism Breakdown:

-

Nucleophilic Attack: A lone pair of electrons from the nitrogen atom of an amino group attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

-

Deprotonation: The acetate ion, acting as a base, abstracts a proton from the now positively charged nitrogen atom, yielding the mono-acetylated product and a molecule of acetic acid.

-

Second Acetylation: The process repeats on the second amino group to form the final diacetylated product, this compound.

The presence of a base like sodium acetate is crucial. It neutralizes the acetic acid formed during the reaction, preventing the protonation of the unreacted amine groups. Protonated amines are no longer nucleophilic and would halt the reaction.[1][2]

Caption: Fig. 1: Reaction Mechanism for Diacetylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with each step logically following the last to ensure optimal outcomes.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Role |

| 2-Chloro-1,4-phenylenediamine | C₆H₇ClN₂ | 142.59 | Solid | 10.0 g | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 98% | 15.0 mL | Acetylating Agent |

| Sodium Acetate (anhydrous) | C₂H₃NaO₂ | 82.03 | Solid | 12.0 g | Base/Catalyst |

| Deionized Water | H₂O | 18.02 | Liquid | 300 mL | Solvent/Quenching |

| Ethanol | C₂H₅OH | 46.07 | 95% | ~100 mL | Recrystallization Solvent |

| Hydrochloric Acid | HCl | 36.46 | Conc. (37%) | ~5 mL | Solubilizing Agent |

Step-by-Step Synthesis Workflow

-

Preparation of Amine Salt Solution: In a 500 mL Erlenmeyer flask, suspend 10.0 g of 2-chloro-1,4-phenylenediamine in 150 mL of deionized water. Add approximately 5 mL of concentrated hydrochloric acid dropwise while stirring until the solid completely dissolves, forming the hydrochloride salt. This enhances its solubility in the aqueous medium.[3][4]

-

Preparation of Base Solution: In a separate 250 mL beaker, dissolve 12.0 g of anhydrous sodium acetate in 50 mL of deionized water. Gentle warming may be required.

-

Acetylation Reaction: To the stirred amine salt solution, add 15.0 mL of acetic anhydride in one portion. Immediately follow this with the rapid addition of the prepared sodium acetate solution.[3]

-

Precipitation and Isolation: A voluminous precipitate of the crude product, this compound, should form almost instantly. Cool the mixture in an ice-water bath for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove any unreacted salts and acetic acid.

-

Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and dry in an oven at 80-100 °C until a constant weight is achieved.

Purification by Recrystallization

-

Transfer the dried crude product to a 250 mL Erlenmeyer flask.

-

Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Keep the solution on a hot plate and bring it to a gentle boil.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the clear filtrate to cool slowly to room temperature.

-

Once crystal formation appears complete, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Caption: Fig. 2: Experimental Synthesis Workflow.

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analysis Technique | Expected Result | Purpose |

| Melting Point | ~225-230 °C (literature values may vary) | Purity Assessment |

| FTIR (KBr Pellet) | 3280-3300 cm⁻¹ (N-H stretch), 1660-1680 cm⁻¹ (C=O, Amide I), 1530-1550 cm⁻¹ (N-H bend, Amide II), ~750 cm⁻¹ (C-Cl stretch) | Functional Group ID |

| ¹H NMR (DMSO-d₆) | δ ~9.8-10.2 (s, 2H, NH), δ ~7.5-7.8 (m, 3H, Ar-H), δ ~2.1 (s, 6H, COCH₃) | Structural Confirmation |

| ¹³C NMR (DMSO-d₆) | δ ~168-170 (C=O), δ ~120-135 (Ar-C), δ ~24 (CH₃) | Carbon Skeleton ID |

| TLC | Single spot with R_f distinct from starting material | Purity & Reaction Monitoring |

Expert Insights on Characterization:

-

FTIR: The disappearance of the characteristic primary amine N-H stretching bands (typically a doublet around 3350-3450 cm⁻¹) from the starting material and the appearance of a single, sharp secondary amide N-H stretch is a definitive indicator of a successful reaction.[5][6]

-

¹H NMR: In a deuterated solvent like DMSO-d₆, the two amide protons (NH) should be visible as sharp singlets at a downfield chemical shift. The integration of the methyl proton signal (6H) relative to the aromatic protons (3H) provides a quick check of the structure's integrity.[7]

Safety, Handling, and Waste Management

Adherence to strict safety protocols is non-negotiable.

-

2-Chloro-1,4-phenylenediamine: This compound is harmful if inhaled, swallowed, or absorbed through the skin.[8][9] It is a suspected carcinogen and causes skin and eye irritation.[10] Always handle in a certified chemical fume hood.[9]

-

Acetic Anhydride: Highly corrosive and causes severe skin and eye burns.[11] It is a lachrymator and reacts violently with water. Handle with extreme care.

-

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[9][11][12]

-

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not pour any chemical waste down the drain.

By following this comprehensive guide, researchers can reliably synthesize and validate this compound with a high degree of confidence in the final product's quality and purity.

References

-

International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

-

Razavi, H., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

-

Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

-

Scribd. (n.d.). Lab 10 N Acetylation--The Acetylation of A Primary Aromatic Amine. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]

-

SIELC Technologies. (2018). This compound. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]

-

Loba Chemie. (2019). 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. [Link]

-

National Institutes of Health. (n.d.). N,N′-(1,4-Phenylene)bis(4-chlorobutanamide). [Link]

- Google Patents. (n.d.). RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine.

-

ResearchGate. (n.d.). Figure S1. FTIR spectrum of N-benzyl-2-phenylacetamide (1). [Link]

-

National Institutes of Health. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. ias.ac.in [ias.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N,N′-(1,4-Phenylene)bis(4-chlorobutanamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. carlroth.com [carlroth.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Molecular Structure of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-(2-Chloro-1,4-phenylene)bisacetamide is a substituted aromatic diamide. Its molecular framework, characterized by a chlorinated phenylenediamine core bis-acetylated at the amino groups, suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of amide functionalities, a chlorine substituent, and an aromatic ring provides multiple sites for molecular interactions and further chemical modifications. This guide offers a comprehensive analysis of its molecular structure, a validated protocol for its synthesis, and a discussion of the analytical techniques pivotal for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 50610-32-7 | [1][2] |

| Molecular Formula | C10H11ClN2O2 | [1] |

| Molecular Weight | 226.661 g/mol | [1] |

| Synonyms | N,N'-(2-Chloro-1,4-phenylene)diacetamide, Acetamide, N,N'-(2-chloro-1,4-phenylene)bis- | [1] |

Molecular Structure and Conformation

The molecular structure of this compound is depicted below. The central feature is a 1,4-phenylene ring, substituted with a chlorine atom at the 2-position and two acetamide groups at the 1- and 4-positions.

Caption: 2D Molecular Structure of this compound.

The rotational freedom around the C-N bonds of the amide groups allows for different conformations. The dihedral angles between the plane of the phenyl ring and the planes of the two amide groups will be influenced by steric hindrance from the chlorine atom and potential intramolecular hydrogen bonding. In similar structures, such as N,N'-(1,2-phenylene)bis(2-chloroacetamide), the amide groups are observed to be twisted relative to the benzene ring.[3][4][5]

Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of 2-chloro-1,4-phenylenediamine with an acetylating agent. A reliable and straightforward method involves the use of acetyl chloride or acetic anhydride.

Starting Material: 2-Chloro-1,4-phenylenediamine

The primary precursor for the synthesis is 2-chloro-1,4-phenylenediamine (CAS No: 615-66-7).[6][7][] This compound is a stable solid at room temperature and is commercially available.[6][7][9]

| Property | Value | Source |

| Molecular Formula | C6H7ClN2 | [6] |

| Molecular Weight | 142.586 g/mol | [6] |

| Appearance | White to gray crystalline powder | [7] |

| Melting Point | 62-66 °C | [6][] |

| Boiling Point | 287.9 °C at 760 mmHg | [6][] |

Experimental Protocol: Acetylation of 2-Chloro-1,4-phenylenediamine

This protocol is based on established methods for the N-acetylation of aromatic amines.[10]

Materials:

-

2-Chloro-1,4-phenylenediamine

-

Acetyl chloride (or acetic anhydride)

-

A suitable aprotic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-chloro-1,4-phenylenediamine (1 equivalent) in the chosen aprotic solvent.

-

Addition of Base: Add the non-nucleophilic base (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

-

Addition of Acetylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (2.2 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline solid.

Caption: Experimental workflow for the synthesis of this compound.

Structural Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the amide groups, and the methyl protons of the acetyl groups. The aromatic region should display a complex splitting pattern due to the substitution on the phenyl ring. The N-H protons will likely appear as broad singlets, and their chemical shift may be concentration and solvent-dependent. The methyl protons should give rise to two singlets, potentially with slightly different chemical shifts due to the different electronic environments of the two acetamide groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Signals corresponding to the carbonyl carbons of the amide groups, the aromatic carbons, and the methyl carbons are expected. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atom and the amide groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H bending (Amide II): A band of moderate intensity in the region of 1510-1570 cm⁻¹.

-

C-N stretching: A band in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (226.661 g/mol ). The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and purification of this compound. A mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) has been shown to be effective.[1] This technique is also suitable for pharmacokinetic studies and for the isolation of impurities in preparative separations.[1]

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:

-

Pharmaceutical Intermediates: The presence of amide linkages is a common feature in many drug molecules.[3] This compound could serve as a scaffold for the synthesis of novel bioactive compounds.

-

Polymer Science: The diamide structure could be utilized in the synthesis of specialty polyamides with tailored properties.

-

Ligand Design: The nitrogen and oxygen atoms of the amide groups can act as coordination sites for metal ions, making it a candidate for the design of novel ligands.

Conclusion

This technical guide provides a detailed overview of the molecular structure, synthesis, and characterization of this compound. The provided synthesis protocol offers a reliable method for its preparation, and the outlined analytical techniques are essential for its structural verification. As a versatile chemical entity, this compound holds promise for future applications in various scientific disciplines.

References

-

Tariq, J., Murtaza, S., Tahir, M. N., & Zaheer, M. (2015). Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-p-phenylenediamine. Retrieved from [Link]

-

PubMed. (2015). Crystal structure of N,N'-(1,2-phenyl-ene)bis-(2-chloro-acetamide). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108. [Link]

-

Sarna Chemicals. (n.d.). 1,4-Diamino-2-Chlorobenzene (Chloro-PPD). Retrieved from [Link]

-

Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10. [Link]

Sources

- 1. N,N’-(2-Chloro-1,4-phenylene)bisacetamide | SIELC Technologies [sielc.com]

- 2. Page loading... [guidechem.com]

- 3. Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of N,N'-(1,2-phenyl-ene)bis-(2-chloro-acetamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. 1,4-Diamino-2-Chlorobenzene (Chloro-PPD) | C6H5Cl, 615-66-7 - Sarna Chemicals [sarnachemicals.com]

- 9. 2-Chloro-1,4-phenylenediamine | 615-66-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-(2-Chloro-1,4-phenylene)bisacetamide physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Introduction and Scope

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data on the compound's properties, structure, synthesis, and handling. This compound, identified by CAS Number 50610-32-7, is a disubstituted acetamide derivative of chlorophenylenediamine. Understanding its fundamental properties is critical for its application in research and development, particularly as an intermediate or a scaffold in the synthesis of more complex molecules. This guide aims to provide both foundational data and the causal reasoning behind its characterization and synthesis methodologies.

Molecular Structure and Core Identifiers

The structural identity of a compound is the cornerstone of its chemical behavior. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 50610-32-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1][3] |

| Molecular Weight | 226.661 g/mol | [1] |

| InChI Key | WGHROLNIFFZEQJ-UHFFFAOYSA-N | [1] |

| Synonyms | N,N'-(2-Chloro-1,4-phenylene)diacetamide; Acetamide, N,N'-(2-chloro-1,4-phenylene)bis- | [1][3] |

The molecule consists of a central 1,4-phenylene diamine ring, substituted with a chlorine atom at the 2-position. Both amine groups are acetylated, resulting in two acetamide functionalities. The presence of the electronegative chlorine atom and the hydrogen-bonding capabilities of the amide groups are expected to significantly influence the compound's physical properties, such as melting point, solubility, and chromatographic behavior.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical characteristics of the compound dictate its behavior in various experimental settings, from reaction conditions to analytical separations.

| Property | Value/Description | Source |

| LogP | 0.550 | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| Appearance | Likely an off-white or brownish powder, based on similar compounds. | [4] |

| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like acetonitrile, chloroform, and ethanol. | [1][5] |

| Melting Point | Not explicitly found for this specific isomer. A related compound, N,N′-(1,2-phenylene)bis(2-chloroacetamide), has a melting point of 471.15 K (198°C).[5][6] Another analogue, N,N′-(2-Chloro-5-methyl-1,4-phenylene)bis[3-oxobutanamide], melts at 195-196 °C.[4] |

The LogP value of 0.550 suggests a relatively low lipophilicity, indicating some degree of polarity conferred by the two amide groups, which counteracts the hydrophobicity of the chlorinated benzene ring.[1]

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for this compound was not found in the initial search, a logical and standard synthetic route can be reliably inferred from established organic chemistry principles and published methods for analogous compounds.[5][7][8] The most direct method is the di-acetylation of 2-chloro-1,4-phenylenediamine.

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is based on general methods for the acylation of aromatic amines.[7][8]

-

Dissolution: Dissolve 1.0 equivalent of 2-chloro-1,4-phenylenediamine in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the mixture in an ice-water bath (0-5 °C). Slowly add 2.2 equivalents of the acetylating agent (e.g., acetic anhydride or chloroacetyl chloride) dropwise to the stirred solution.[5] Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation. If using an acid chloride, a non-nucleophilic base like pyridine or triethylamine (2.2 equivalents) is added to neutralize the HCl byproduct that is formed.

-

Reaction: Allow the mixture to stir for several hours (typically 2-4 hours), gradually warming to room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acid residue.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or chloroform, to yield the purified this compound.[5]

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[1] A typical method would involve a C18 column (like Newcrom R1) with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid.[1] This technique is effective for assessing purity and can be scaled for preparative separation to isolate impurities.[1]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide (around 3200-3300 cm⁻¹), the C=O stretch of the amide group (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations (around 700-800 cm⁻¹).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show distinct signals for the aromatic protons on the phenyl ring, the N-H protons of the amide groups, and the methyl protons of the acetyl groups. ¹³C-NMR would confirm the number of unique carbon environments, including the carbonyl carbons of the amide groups.[9]

-

Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound. The presence of a chlorine atom would result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak (M+).[8][9]

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, hazard information can be inferred from its structural class (chloroacetamides) and available data for related compounds.[3]

-

Hazard Statements (Anticipated): Based on related compounds, it may be associated with warnings such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Some chloroacetamides are also listed as causing severe skin burns and eye damage.[10]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[3][11]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid generation of dust.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[3][11][12] Keep locked up.[11]

-

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[11][12] If dust is generated, a NIOSH/MSHA-approved respirator should be worn.[11]

-

In case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[11]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[11]

-

References

- 1. N,N’-(2-Chloro-1,4-phenylene)bisacetamide | SIELC Technologies [sielc.com]

- 2. Page loading... [guidechem.com]

- 3. achmem.com [achmem.com]

- 4. echemi.com [echemi.com]

- 5. Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.info [ijpsr.info]

- 9. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide [mdpi.com]

- 10. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

Spectral Data Deep Dive: A Guide to N,N'-(2-Chloro-1,4-phenylene)bisacetamide for Researchers

Foreword: The Imperative of Spectral Analysis in Drug Development

In the landscape of modern pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization, providing a detailed molecular fingerprint. This guide offers an in-depth analysis of the spectral data for N,N'-(2-Chloro-1,4-phenylene)bisacetamide, a compound of interest for its potential applications in medicinal chemistry. In the absence of publicly available experimental spectra, this document presents a comprehensive set of predicted data, grounded in the analysis of structurally analogous compounds and established spectroscopic principles. This predictive approach is designed to empower researchers by providing a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Overview

This compound possesses a molecular formula of C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol . The structure features a 1,4-phenylenediamine core, substituted with a chlorine atom at the 2-position and acetamide groups at the 1- and 4-amino positions. This unique arrangement of functional groups gives rise to a distinct spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can piece together the molecular framework with high precision.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals for the aromatic protons, the amide N-H protons, and the methyl protons of the acetamide groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.5 - 10.5 | Singlet (broad) | 2H | N-H (amide) | The deshielding effect of the adjacent carbonyl group and potential for hydrogen bonding typically places amide protons in this downfield region. |

| ~7.8 - 8.0 | Doublet | 1H | Ar-H | This proton is ortho to the chloro group and ortho to an acetamido group, leading to significant deshielding. |

| ~7.4 - 7.6 | Doublet of Doublets | 1H | Ar-H | This proton is meta to the chloro group and ortho to an acetamido group. |

| ~7.2 - 7.4 | Doublet | 1H | Ar-H | This proton is para to the chloro group and ortho to an acetamido group. |

| ~2.1 | Singlet | 6H | -CH₃ (acetamide) | The methyl protons of the two acetamide groups are chemically equivalent and appear as a sharp singlet in the aliphatic region. |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) for the aromatic protons are expected to be in the range of 2-9 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the symmetry of the molecule, some carbon signals may be equivalent.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~168 - 170 | C=O (amide) | The carbonyl carbons of the amide groups are highly deshielded and appear in the characteristic downfield region for amides. |

| ~135 - 140 | Ar-C (C-NH) | The aromatic carbons directly attached to the nitrogen atoms are deshielded by the electron-withdrawing amide groups. |

| ~125 - 130 | Ar-C (C-Cl) | The carbon atom bearing the chlorine atom will be deshielded. |

| ~120 - 128 | Ar-C (C-H) | The remaining aromatic carbons will resonate in this region, with their specific shifts influenced by the positions of the chloro and acetamido substituents. |

| ~24 | -CH₃ (acetamide) | The methyl carbons of the acetamide groups will appear in the aliphatic region. |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the amide and aromatic moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 - 3250 | Medium | N-H | Stretching |

| ~3100 - 3000 | Medium to Weak | C-H (aromatic) | Stretching |

| ~1680 - 1650 | Strong | C=O (amide) | Stretching (Amide I band) |

| ~1550 - 1520 | Medium to Strong | N-H | Bending (Amide II band) |

| ~1600, ~1480 | Medium | C=C (aromatic) | Stretching |

| ~1300 - 1250 | Medium | C-N | Stretching |

| ~850 - 750 | Strong | C-H (aromatic) | Out-of-plane bending |

| ~750 - 650 | Medium to Strong | C-Cl | Stretching |

The presence of a strong absorption band around 1670 cm⁻¹ (Amide I) and another significant band around 1540 cm⁻¹ (Amide II) would be highly characteristic of the secondary amide groups in the molecule.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrum

For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 226, with a prominent M+2 peak at m/z 228 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a compound containing one chlorine atom.[2][3]

-

Key Fragmentation Pathways:

-

Loss of an acetyl group (-COCH₃, 43 Da) to give a fragment at m/z 183.

-

Loss of an acetamide group (-NHCOCH₃, 58 Da) to give a fragment at m/z 168.

-

Cleavage of the C-N amide bond to yield a chlorophenylamino radical cation or related fragments.

-

Loss of the chlorine atom (-Cl, 35/37 Da) from the molecular ion or fragment ions.

-

Illustrative Fragmentation Pathway

Caption: Proposed major fragmentation pathway for this compound in EI-MS.

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectral data for compounds like this compound, adherence to standardized experimental protocols is essential.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

Perform a background subtraction to obtain the final spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation information. Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak.

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

-

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental principles, we have constructed a comprehensive spectral profile that can guide researchers in their synthetic and analytical endeavors. The methodologies and interpretations presented herein are intended to serve as a valuable resource for the scientific community, facilitating the efficient and accurate characterization of novel compounds in the pursuit of new therapeutic agents.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

Sources

N,N'-(2-Chloro-1,4-phenylene)bisacetamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N,N'-(2-Chloro-1,4-phenylene)bisacetamide in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its journey through discovery, development, and formulation. Poor solubility can impede absorption, limit bioavailability, and create significant challenges in manufacturing and drug delivery.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a molecule of interest in synthetic and medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and offer expert insights into the interpretation of solubility data for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Solubility

This compound is a substituted aromatic diamide. While specific applications are context-dependent, its structure suggests potential utility as a building block in the synthesis of more complex molecules, including APIs or functional materials. Understanding its solubility profile in various organic solvents is not merely an academic exercise; it is a foundational requirement for several critical downstream applications:

-

Reaction Chemistry: Selecting an appropriate solvent system that can dissolve reactants to a sufficient concentration is fundamental for achieving optimal reaction kinetics and yield.

-

Purification: Solubility differences are the cornerstone of purification techniques like crystallization and chromatography. A detailed solubility profile enables the rational design of efficient purification protocols.

-

Formulation Development: For a compound intended for pharmaceutical use, solubility dictates the choice of delivery vehicle, impacting everything from oral bioavailability to the feasibility of parenteral formulations.[2] Low aqueous solubility is a primary hurdle in modern drug development.[1]

-

Analytical Method Development: Creating reliable analytical methods, particularly using techniques like High-Performance Liquid Chromatography (HPLC), requires the selection of solvents in which the analyte is freely soluble.

This guide will equip the researcher with the necessary knowledge to experimentally determine and intelligently apply solubility data for this compound.

Theoretical Framework: The Physicochemical Drivers of Solubility

Solubility is the result of a complex interplay between the intermolecular forces of the solute (the compound) and the solvent. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires considering the specific molecular characteristics of this compound and the potential solvents.[3]

Key Factors Influencing Solubility:

-

Polarity: The presence of two amide linkages introduces polar character, with hydrogen bond donor (N-H) and acceptor (C=O) sites. The chloro-substituted phenylenediamine core is largely nonpolar. The overall solubility will depend on the balance between these polar and nonpolar regions and the polarity of the solvent.

-

Hydrogen Bonding: The ability of the amide groups to form hydrogen bonds is a dominant factor. Solvents that are strong hydrogen bond acceptors (e.g., Dimethyl Sulfoxide - DMSO) or donors/acceptors (e.g., alcohols) are likely to be effective.

-

Molecular Structure and Crystal Lattice Energy: The planarity of the benzene ring and the potential for intermolecular hydrogen bonding and π-stacking in the solid state can lead to a stable crystal lattice. A solvent must provide sufficient energy through solvation to overcome this lattice energy. Compounds with high melting points often have high lattice energies and, consequently, lower solubilities.[4]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[2] This relationship is crucial for techniques like recrystallization.

Caption: Key factors governing the solubility of a solid solute in an organic solvent.

Experimental Determination of Thermodynamic Solubility

While kinetic solubility assays are useful for high-throughput screening, determining the thermodynamic (equilibrium) solubility provides the most reliable and fundamental data.[5][6] The gold-standard technique is the Shake-Flask Method .[7] This protocol is designed to be a self-validating system by ensuring that a true equilibrium between the undissolved solid and the saturated solution is achieved and accurately measured.

Required Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or other sealable glass containers

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key here is "excess"—a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated. Record the exact mass added.

-

Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical relevance).[8] Allow the mixture to shake for a sufficient period to reach equilibrium.

-

Expert Insight: The time to reach equilibrium can vary significantly. While 24 hours is a common starting point, a robust protocol would involve sampling at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes between successive time points.[7] This is a critical self-validation step.

-

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully draw the supernatant (the saturated solution) into a syringe.

-

Filtration: Immediately filter the supernatant through a chemical-resistant syringe filter (e.g., PTFE) into a clean vial.

-

Expert Insight: This step is crucial to remove all undissolved microscopic particles. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

-

-

Dilution and Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the compound in the saturated solution. The solubility is then calculated by factoring in the dilution factor.

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Biological Activity of Chloroacetamide Compounds

Introduction: The Chloroacetamide Moiety - A Reactive Scaffold for Biological Intervention

Chloroacetamide (ClCH₂CONH₂) is a seemingly simple organic compound, yet its inherent chemical reactivity makes it a powerful "warhead" for designing biologically active molecules.[1] The core of its activity lies in the α-chloro substituted amide group, which renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This fundamental chemical property is the cornerstone of the diverse biological activities exhibited by the vast family of chloroacetamide derivatives, ranging from widely used herbicides to promising candidates in drug discovery.[2][3]